Dibutyl 3,3'-thiodipropionate

Description

The exact mass of the compound Dibutyl 3,3'-thiodipropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutyl 3,3'-thiodipropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyl 3,3'-thiodipropionate including the price, delivery time, and more detailed information at info@benchchem.com.

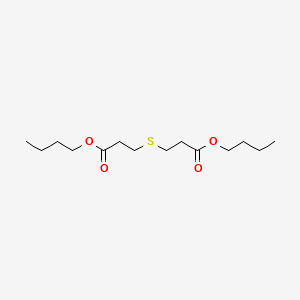

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-(3-butoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4S/c1-3-5-9-17-13(15)7-11-19-12-8-14(16)18-10-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVVIIKTKWMIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCSCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064534 | |

| Record name | Dibutyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-31-1 | |

| Record name | Dibutyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl thiodipropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl 3,3'-thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl 3,3'-thiobispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dibutyl 3,3'-thiodipropionate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl 3,3'-thiodipropionate (DBTDP) is a diester of thiodipropionic acid and butanol, identified by the CAS number 6975-31-1 .[1] This organic compound presents as a colorless to pale yellow liquid and is recognized for its significant antioxidant properties.[1] Its molecular structure, featuring a central sulfur atom and two butyl ester functionalities, underpins its utility in various industrial and scientific applications, most notably as a stabilizer in polymers to prevent oxidative degradation.[1] In the realm of drug development and research, DBTDP and its related thiodipropionate esters are of interest for their potential to mitigate oxidative stress, a key factor in numerous pathological conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and practical applications of Dibutyl 3,3'-thiodipropionate, tailored for a scientific audience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Dibutyl 3,3'-thiodipropionate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6975-31-1 | [1] |

| Molecular Formula | C₁₄H₂₆O₄S | [1][2] |

| Molecular Weight | 290.42 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~300 °C (at 760 mmHg); 131 °C (at 2 Torr) | [1][2] |

| Density | Approximately 1.0 - 1.035 g/cm³ | [1][2] |

| Refractive Index | ~1.471 | [2] |

| Flash Point | 169.6 °C | [2] |

| Solubility | Soluble in organic solvents, less soluble in water. |

Synthesis of Dibutyl 3,3'-thiodipropionate

The primary route for the synthesis of Dibutyl 3,3'-thiodipropionate is through the Fischer esterification of 3,3'-thiodipropionic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.[3][4][5][6][7] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for the synthesis of Dibutyl 3,3'-thiodipropionate in a laboratory setting.

Materials:

-

3,3'-Thiodipropionic acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (for azeotropic removal of water, optional)

-

Ethyl acetate (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure (optional, for high purity)

-

Dean-Stark apparatus (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,3'-thiodipropionic acid and an excess of n-butanol (e.g., a 1:5 molar ratio of acid to alcohol).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reaction volume) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC). For enhanced efficiency, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove the water as it is formed, thereby driving the equilibrium towards the product.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a large excess of butanol was used, it can be removed under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Dibutyl 3,3'-thiodipropionate.

-

Purification: For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The identity and purity of the synthesized Dibutyl 3,3'-thiodipropionate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show characteristic signals for the butyl group protons (triplets and multiplets for the -CH₃ and -CH₂- groups) and the methylene protons adjacent to the sulfur and carbonyl groups.

-

¹³C NMR spectroscopy would show distinct peaks for the carbonyl carbons, the carbons of the butyl chains, and the carbons adjacent to the sulfur atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the ester functional group (typically around 1735 cm⁻¹), as well as C-O stretching and C-H stretching vibrations.

Mechanism of Action as an Antioxidant

Dibutyl 3,3'-thiodipropionate and other thiodipropionate esters function as secondary antioxidants, primarily by decomposing hydroperoxides (ROOH) into non-radical, stable products. This action prevents the chain-propagating cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxy (•OH) radicals, which would otherwise continue the oxidative degradation cycle.

The antioxidant mechanism can be visualized as a two-step process:

-

Oxidation of the Sulfide: The sulfide moiety of Dibutyl 3,3'-thiodipropionate is oxidized by hydroperoxides to a sulfoxide.

-

Further Reactions of the Sulfoxide: The resulting sulfoxide can undergo further reactions, including disproportionation and reaction with additional hydroperoxides, to ultimately yield non-radical products and regenerate a species that can continue to decompose hydroperoxides.

Caption: Antioxidant mechanism of Dibutyl 3,3'-thiodipropionate.

Applications in Research and Drug Development

The primary utility of Dibutyl 3,3'-thiodipropionate stems from its antioxidant properties.

-

Polymer Stabilization: It is widely used as a secondary antioxidant in various polymers, such as polyolefins (polyethylene and polypropylene), to protect them from degradation during processing and end-use. It often acts synergistically with primary antioxidants like hindered phenols.

-

Lubricants and Oils: It can be added to lubricants and oils to prevent oxidative breakdown at high temperatures, thereby extending their service life.

-

Cosmetics and Personal Care Products: Related thiodipropionate esters are used in cosmetic formulations to prevent the oxidation of other ingredients, ensuring product stability and efficacy.

-

Potential in Biological Systems: While less explored, the ability of thiodipropionate esters to decompose hydroperoxides makes them interesting candidates for research into mitigating oxidative stress in biological systems. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further research may explore the cytoprotective effects of DBTDP and its analogs in cellular models of oxidative damage.

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions must be observed when handling Dibutyl 3,3'-thiodipropionate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[8] Avoid contact with skin and eyes.[8][9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[8][10] Do not allow the substance to enter drains or waterways.[10]

GHS Hazard Information (based on related compounds and general safety data): While a specific GHS classification for Dibutyl 3,3'-thiodipropionate is not consistently available, related compounds and the parent acid suggest the following potential hazards:

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety information.

Conclusion

Dibutyl 3,3'-thiodipropionate is a valuable compound with well-established applications as an antioxidant, particularly in the polymer industry. Its synthesis via Fischer esterification is a standard and scalable process. For researchers and drug development professionals, the fundamental antioxidant mechanism of thiodipropionate esters presents an intriguing avenue for the exploration of novel therapeutic strategies aimed at combating oxidative stress-related pathologies. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in both industrial and research settings.

References

-

PubChem. (n.d.). Dibutyltin 3,3'-thiodipropionate. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. Buy Dibutyl 3,3'-thiodipropionate (EVT-403151) | 6975-31-1 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. chemos.de [chemos.de]

The Mechanism of Action of Dibutyl 3,3'-thiodipropionate: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Abstract

Dibutyl 3,3'-thiodipropionate (DBTDP) is a sulfur-containing organic compound recognized for its potent antioxidant properties. Classified as a secondary, or hydroperoxide-decomposing, antioxidant, its primary role is not to directly scavenge free radicals but to neutralize the peroxide precursors that lead to radical-induced degradation. This technical guide provides a comprehensive examination of the core mechanism of action of DBTDP, with a particular focus on its function in polymer stabilization. We will explore its hydroperoxide decomposition pathway, its critical synergistic relationship with primary radical-scavenging antioxidants, and the experimental methodologies used to validate its efficacy. Furthermore, this guide will address the compound's metabolic fate and toxicological profile, offering a well-rounded perspective for researchers, scientists, and professionals in drug development and material science.

Introduction: The Challenge of Oxidative Degradation

Organic materials, from industrial polymers to biological macromolecules, are susceptible to oxidative degradation. This process, often initiated by heat, light, or mechanical stress, proceeds via a free-radical chain reaction known as autoxidation. This cycle consists of three key phases:

-

Initiation: Formation of initial free radicals (R•).

-

Propagation: The initial radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another molecule of the organic material, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

-

Termination: Two radicals combine to form a stable, non-radical species.

Hydroperoxides (ROOH) are a particularly insidious product of the propagation phase. They are thermally and photolytically unstable, readily decomposing into two new, highly destructive radicals (RO• and •OH). This process, known as chain branching, dramatically accelerates the rate of degradation. Antioxidants are chemical compounds that inhibit oxidation by interfering with this cycle. They are broadly categorized into two main classes:

-

Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or secondary aromatic amines that interrupt the propagation cycle by donating a hydrogen atom to neutralize the peroxy radical (ROO•), effectively breaking the chain.[1]

-

Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, which include thioesters like Dibutyl 3,3'-thiodipropionate and organophosphites, do not primarily interact with free radicals. Instead, they target and decompose hydroperoxides into stable, non-radical products, thereby preventing the chain-branching step that leads to an explosion in radical concentration.[2][3]

DBTDP is a quintessential example of a secondary antioxidant, valued for its efficiency in providing long-term thermal stability to materials.

Part 1: The Core Mechanism – Hydroperoxide Decomposition

The antioxidant functionality of Dibutyl 3,3'-thiodipropionate is centered on its thioether sulfur atom. Unlike primary antioxidants that scavenge radicals, DBTDP functions by catalytically decomposing hydroperoxides (ROOH) into harmless alcohols (ROH).[2] This process prevents the homolytic cleavage of the O-O bond in hydroperoxides, which would otherwise generate new radical species.

The reaction proceeds through a series of oxidation states of the sulfur atom. The thioether is progressively oxidized to a sulfoxide and then to a sulfone, while the hydroperoxide is reduced. While the precise mechanism involves several intermediate species, the overall transformation can be summarized as the non-radical decomposition of hydroperoxides. The initial active species derived from the thioester is believed to be sulfenic acid. It is important to note that this process can be complex; under certain conditions, particularly in the presence of hydroperoxides, the intermediate sulfoxides can potentially contribute to the formation of radicals, a phenomenon known as a pro-oxidant effect.[4] However, in a well-stabilized system, the net effect is overwhelmingly antioxidative.

Caption: Core mechanism of DBTDP as a hydroperoxide decomposer.

Part 2: Synergistic Action with Primary Antioxidants

While DBTDP is effective at eliminating hydroperoxides, it does not stop the initial formation of peroxy radicals. Conversely, primary antioxidants (e.g., hindered phenols) are excellent at scavenging peroxy radicals but are consumed in the process and have limited ability to deal with the hydroperoxides that inevitably form. This is where the concept of antioxidant synergy becomes paramount.

When used in combination, a primary antioxidant and a secondary antioxidant like DBTDP create a highly efficient stabilization system.[2][5][6]

-

The primary antioxidant (hindered phenol) intercepts the peroxy radical (ROO•), preventing it from abstracting a hydrogen and forming a hydroperoxide (ROOH). This is the first line of defense.

-

Any hydroperoxides that manage to form are then decomposed into stable alcohols by DBTDP .

-

This removal of hydroperoxides by the secondary antioxidant prevents them from decomposing into new radicals that would otherwise consume the primary antioxidant.

This cooperative action protects the primary antioxidant, allowing it to remain effective for a longer duration, thereby extending the service life of the material far beyond what could be achieved with either antioxidant alone.[3] This synergistic effect is the cornerstone of modern long-term thermal stabilization packages for polymers.[5][7]

Caption: Synergistic cycle of primary and secondary antioxidants.

Part 3: Experimental Validation & Performance Data

The causality behind selecting DBTDP is validated through rigorous experimental testing. The goal is to quantify its ability to delay oxidative degradation, especially under accelerated aging conditions that simulate long-term use.

Experimental Protocol: Evaluating Antioxidant Efficacy in Polypropylene

This protocol describes a standard methodology for assessing the long-term thermal stability imparted by DBTDP and its synergy with a primary antioxidant in a polypropylene (PP) matrix.

1. Materials & Equipment:

-

Polypropylene (PP) resin, unstabilized powder.

-

Dibutyl 3,3'-thiodipropionate (DBTDP).

-

Primary Antioxidant: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010).

-

Processing Equipment: Twin-screw extruder, injection molding machine.

-

Analytical Instruments: Melt Flow Indexer (MFI), Fourier-Transform Infrared (FTIR) Spectrometer, Differential Scanning Calorimeter (DSC).[8]

-

Forced-air convection oven for accelerated aging.

2. Sample Preparation & Processing:

-

Formulations: Prepare four distinct formulations by dry-blending the PP powder with the antioxidants at specified concentrations (e.g., 0.1% w/w).

-

A: Control (Unstabilized PP)

-

B: PP + Primary Antioxidant only

-

C: PP + DBTDP only

-

D: PP + Primary Antioxidant + DBTDP (Synergistic Blend)

-

-

Extrusion: Melt-compound each formulation using a twin-screw extruder to ensure homogeneous dispersion of the additives.

-

Specimen Molding: Injection mold the compounded pellets into standardized test specimens (e.g., tensile bars or plaques) for subsequent analysis.

3. Accelerated Thermal Aging:

-

Place the molded specimens on racks in a forced-air oven set to a high temperature (e.g., 150°C) to accelerate the oxidation process.

-

Remove sets of specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

4. Analytical Evaluation:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Measure the formation of carbonyl groups (C=O) around 1715 cm⁻¹, which is a direct indicator of oxidative degradation. The change in the "Carbonyl Index" over time is tracked.

-

Melt Flow Index (MFI): Measure the MFI of the aged samples. An increase in MFI indicates chain scission (molecular weight reduction), a hallmark of degradation in PP.

-

Oxidation Induction Time (OIT): Use DSC to measure the time it takes for a sample to begin oxidizing under a pure oxygen atmosphere at an elevated temperature. A longer OIT indicates greater oxidative stability.

Data Presentation: Illustrative Performance

The following table summarizes the kind of quantitative data expected from the protocol described above, clearly demonstrating the synergistic effect.

| Formulation | Antioxidant System | Time to Embrittlement (Hours at 150°C) | OIT @ 200°C (minutes) |

| A | Control (None) | < 50 | < 1 |

| B | 0.1% Primary AO | 450 | 15 |

| C | 0.2% DBTDP | 200 | 5 |

| D | 0.1% Primary AO + 0.2% DBTDP | > 1500 | > 60 |

Data are illustrative and represent typical outcomes. The results clearly show that the combination of the primary antioxidant and DBTDP (Formulation D) provides a level of stability far exceeding the sum of the individual components, a hallmark of true synergy.[3][7]

Part 4: Biological & Toxicological Profile

For researchers in life sciences and drug development, understanding the biological impact of additives used in medical devices, packaging, or cosmetics is critical.

Metabolism

When thiodipropionate esters like DBTDP are ingested, they are expected to undergo hydrolysis in the gastrointestinal tract. The ester bonds are cleaved, yielding butanol and the core molecule, 3,3'-thiodipropionic acid (TDPA).[9][10][11] TDPA is then absorbed and largely excreted in the urine.[9][10][12] This metabolic pathway prevents the accumulation of the parent ester in the body.

Caption: Simplified metabolic pathway of Dibutyl 3,3'-thiodipropionate.

Toxicological Summary

Extensive studies on thiodipropionic acid and its various dialkyl esters (including surrogates like dilauryl and distearyl thiodipropionate) have established a favorable safety profile.

-

Acute Toxicity: The compounds exhibit low acute oral toxicity.[10][11]

-

Irritation and Sensitization: They are generally not considered to be skin or eye irritants, nor are they classified as skin sensitizers.[10][11]

-

Genotoxicity & Carcinogenicity: Genotoxicity studies have been negative, and the compounds are not classified as carcinogens.[10][11]

-

Reproductive and Developmental Toxicity: Studies have shown no evidence of teratogenic or reproductive toxicity.[10][11]

Due to this low toxicity profile, various thiodipropionate esters have been approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) for use as antioxidants in polymers intended for food contact applications.[13][14][15][16]

Conclusion

Dibutyl 3,3'-thiodipropionate operates through a well-defined mechanism as a hydroperoxide decomposer. Its primary value lies not in isolation but in its powerful synergistic interaction with primary, radical-scavenging antioxidants. This combination provides robust, long-term protection against oxidative degradation in a wide array of organic materials. The experimental validation of this synergy is straightforward and quantifiable through standard polymer analysis techniques. Supported by a favorable metabolic and toxicological profile, DBTDP stands as a cornerstone additive for scientists and engineers seeking to ensure the stability and longevity of their products.

References

-

Title: Distearyl Thiodipropionate | C42H82O4S | CID 12738 Source: PubChem URL: [Link]

-

Title: Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) Source: UniVOOK URL: [Link]

-

Title: Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

-

Title: 3,3'-Thiodipropionic Acid (DLTDP): A Key Antioxidant for Polymer Stabilization Source: UniVOOK URL: [Link]

-

Title: Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 Source: PubChem URL: [Link]

-

Title: Hindered Phenolic Antioxidants - Performance Additives Source: Performance Additives URL: [Link]

-

Title: THIODIPROPIONIC ACID Source: Ataman Kimya URL: [Link]

-

Title: Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics Source: International Journal of Toxicology URL: [Link]

-

Title: Final Safety Assessment of Thiodipropionic Acid and Its Dialkyl Esters as Used in Cosmetics Source: ResearchGate URL: [Link]

-

Title: High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers Source: ResearchGate URL: [Link]

- Title: Cedar polyphenols and thiodipropionic acid as antioxidants for use in animal fats and vegetable oils Source: Google Patents URL

-

Title: distearyl thiodipropionate - Inventory of Food Contact Substances Listed in 21 CFR Source: FDA URL: [Link]

- Title: Stabilizer for food contact and medical grade PVC Source: Google Patents URL

-

Title: High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends Source: ResearchGate URL: [Link]

-

Title: Top Analytical Techniques for Characterizing Custom Polymers Source: Polymer Solutions URL: [Link]

-

Title: Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: MDPI URL: [Link]

-

Title: dilauryl thiodipropionate - Inventory of Food Contact Substances Listed in 21 CFR Source: FDA URL: [Link]

-

Title: 21 CFR 182.3280 -- Dilauryl thiodipropionate. Source: eCFR URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Distearyl thiodipropionate as an Antioxidant_Chemicalbook [chemicalbook.com]

- 3. specialchem.com [specialchem.com]

- 4. Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. performanceadditives.us [performanceadditives.us]

- 6. US3784480A - Cedar polyphenols and thiodipropionic acid as antioxidants for use in animal fats and vegetable oils - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dilauryl thiodipropionate: properties, applications in cosmetics and safety_Chemicalbook [chemicalbook.com]

- 13. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 14. EP0849314A1 - Stabilizer for food contact and medical grade PVC - Google Patents [patents.google.com]

- 15. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 16. eCFR :: 21 CFR 182.3280 -- Dilauryl thiodipropionate. [ecfr.gov]

Synthesis and characterization of Dibutyl 3,3'-thiodipropionate

An In-depth Technical Guide to the Synthesis and Characterization of Dibutyl 3,3'-thiodipropionate

Authored by a Senior Application Scientist

Foreword: The Role and Significance of Dibutyl 3,3'-thiodipropionate

Dibutyl 3,3'-thiodipropionate (DBTDP) is a diester of thiodipropionic acid and butanol, recognized for its significant role as a secondary antioxidant.[1] Its molecular structure, featuring a central sulfur atom, allows it to effectively scavenge free radicals and decompose peroxides, thus preventing the oxidative degradation of materials.[1] This functionality makes it an invaluable additive in the polymer industry, particularly for stabilizing materials like polyethylene and polypropylene to enhance durability and lifespan.[1][2] Beyond plastics, its applications extend to pharmaceuticals as an antioxidant additive and in biological studies to protect cells from oxidative stress.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of DBTDP, offering field-proven insights for researchers and drug development professionals.

Section 1: Synthesis of Dibutyl 3,3'-thiodipropionate

The synthesis of DBTDP is most commonly achieved through the direct esterification of 3,3'-thiodipropionic acid with n-butanol. This method, a classic example of Fischer-Speier esterification, is favored for its reliability and scalability. Alternative approaches, such as enzymatic catalysis, offer greener routes but are less prevalent in industrial settings.[1][2]

Primary Synthesis Route: Acid-Catalyzed Esterification

The core of this synthesis involves the reaction of a dicarboxylic acid (3,3'-thiodipropionic acid) with an alcohol (n-butanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is conducted under reflux conditions to drive the equilibrium towards the formation of the diester by removing water, a byproduct of the reaction.

Causality Behind Experimental Choices:

-

Acid Catalyst: The protonation of the carbonyl oxygen on the carboxylic acid by the catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This is a critical step to increase the reaction rate, which is otherwise very slow.

-

Reflux Conditions: Heating the reaction mixture to its boiling point ensures a constant, controlled temperature and increases the rate of reaction. Using a Dean-Stark apparatus or simply running the reaction open to a condenser allows for the removal of water, which, according to Le Chatelier's principle, shifts the equilibrium towards the product side, maximizing the yield of the ester.

-

Excess Butanol: Using an excess of n-butanol can also help shift the equilibrium towards the product. Furthermore, in many laboratory-scale preparations, butanol can serve as the reaction solvent, eliminating the need for an additional solvent.

Experimental Workflow Diagram

Sources

- 1. Buy Dibutyl 3,3'-thiodipropionate (EVT-403151) | 6975-31-1 [evitachem.com]

- 2. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]

Technical Guide: Dibutyl 3,3'-Thiodipropionate (DBTDP) – Solubility Profile & Pharmaceutical Applications

Executive Summary

Dibutyl 3,3'-thiodipropionate (DBTDP), a thioether-functionalized diester, serves as a critical secondary antioxidant in pharmaceutical formulations and polymer-based medical packaging. Unlike its solid homologs (Dilauryl or Distearyl thiodipropionate), DBTDP typically exists as a liquid at room temperature, presenting unique solubility and handling characteristics.

This guide provides a definitive technical analysis of DBTDP’s solubility across the polarity spectrum, detailing its mechanism as a hydroperoxide decomposer and offering validated protocols for its quantification in organic matrices. This document is designed for formulation scientists requiring precise miscibility data for lipid nanoparticle (LNP) stabilization and API protection.

Physicochemical Profile & Mechanism[1]

To predict solubility, one must understand the molecular architecture. DBTDP consists of a central sulfur atom flanked by two propionate ester chains terminated by butyl groups.[1]

-

CAS Number: 6975-31-1[2]

-

Molecular Formula:

[2] -

Molecular Weight: 290.42 g/mol [2]

-

Physical State: Liquid (at 25°C)[3]

-

Density: ~1.035 g/cm³[2]

-

Boiling Point: ~131°C (at 2 Torr)

Mechanism of Action: Peroxide Decomposition

DBTDP functions as a "sacrificial" antioxidant.[1] While phenolic antioxidants scavenge free radicals, thioethers like DBTDP reduce hydroperoxides (

Figure 1: Mechanism of hydroperoxide decomposition by DBTDP. The sulfur atom acts as a nucleophile, converting reactive peroxides into stable alcohols.

Solubility Data in Organic Solvents[1][4][5][6]

DBTDP exhibits a solubility profile governed by its lipophilic butyl chains and polar ester linkages. It follows the "like dissolves like" principle but shows broader miscibility than longer-chain analogs (e.g., Dilauryl thiodipropionate) due to its liquid state and shorter alkyl tails.

Table 1: Solubility & Miscibility Profile (at 25°C)

| Solvent Class | Specific Solvent | Solubility Status | Theoretical Solubility Limit | Relevance in Pharma |

| Non-Polar | Hexane | Miscible | > 500 mg/mL | Lipid extraction / LNP processing |

| Non-Polar | Toluene | Miscible | > 500 mg/mL | Polymer dissolution / Impurity testing |

| Polar Aprotic | Acetone | Miscible | > 200 mg/mL | Precipitation / Crystallization |

| Polar Aprotic | Ethyl Acetate | Miscible | > 200 mg/mL | Green solvent for API formulation |

| Polar Protic | Ethanol (Absolute) | Soluble | ~50 - 100 mg/mL | Co-solvent for oral/topical delivery |

| Polar Protic | Methanol | Sparingly Soluble | < 10 mg/mL | Analytical mobile phase (requires modification) |

| Aqueous | Water | Insoluble | < 0.1 mg/mL | Relevant for biphasic extraction |

Critical Insight: Unlike solid antioxidants that require heating to dissolve, DBTDP is a liquid. "Solubility" here often refers to miscibility . In Hexane and Toluene, it forms a homogeneous phase in all proportions. In Ethanol, phase separation may occur at high concentrations or low temperatures.

Experimental Protocol: Determination of Miscibility Limits

Workflow: Turbidimetric Cloud Point Determination

Objective: Determine the miscibility limit of DBTDP in a target solvent (e.g., Ethanol).

Reagents:

-

DBTDP (CAS 6975-31-1), >98% purity.

-

Solvent (HPLC Grade).

-

Standard: Sudan III dye (lipophilic indicator, optional).

Step-by-Step Protocol:

-

Preparation: Pipette 5.0 mL of the target solvent (e.g., Ethanol) into a clear glass vial with a magnetic stir bar.

-

Temperature Control: Place the vial in a thermostated block at 25°C ± 0.5°C.

-

Titration:

-

Add DBTDP dropwise (10 µL increments) using a calibrated micropipette.

-

Vortex/Stir: Stir vigorously for 30 seconds after each addition.

-

-

Observation:

-

Shine a laser pointer (red or green) through the vial.

-

Endpoint: The appearance of the Tyndall effect (scattering of light) or visible oil droplets indicates the solubility limit has been exceeded (Phase Separation).

-

-

Quantification:

Figure 2: Turbidimetric titration workflow for determining the miscibility limit of liquid DBTDP in organic solvents.

Applications in Drug Development[3]

A. Lipid Nanoparticle (LNP) Stabilization

In mRNA delivery systems, oxidation of the ionizable lipid is a primary degradation pathway. DBTDP is highly soluble in the ethanol/lipid phase used during LNP formation.

-

Usage: Add DBTDP to the ethanolic lipid stock solution prior to mixing with the aqueous mRNA phase.

-

Benefit: Scavenges peroxides generated during the high-shear mixing process.

B. Extractables & Leachables (E&L) Analysis

DBTDP is a common additive in plastic packaging (syringes, IV bags). Drug developers must validate that DBTDP does not leach into the drug product.

-

Analytical Marker: Because DBTDP is insoluble in water, it will likely migrate into lipophilic drug formulations (e.g., propofol emulsions) but not saline solutions.

-

Detection: GC-MS is the preferred method for quantification due to the molecule's volatility and lack of strong UV chromophores.

Handling & Stability Guidelines

-

Hydrolysis Risk: As an ester, DBTDP is susceptible to hydrolysis in the presence of strong acids or bases.

-

Rule: Avoid using DBTDP in formulations with pH < 3 or pH > 9.

-

-

Oxidation Sensitivity: While it is an antioxidant, the pure substance can degrade if exposed to air for prolonged periods.

-

Storage: Store under nitrogen or argon blanket in amber glass.

-

-

Filtration: When filtering solutions containing DBTDP, use PTFE or Regenerated Cellulose (RC) membranes. Avoid Nylon, which can adsorb thioethers.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23789, Dibutyl 3,3'-thiodipropionate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Thiodipropionate Esters. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec 178.2010 Antioxidants and/or stabilizers for polymers. Retrieved from [Link]

- Schwarzenbach, R. P., et al.Environmental Organic Chemistry: Partitioning of Esters. Wiley-Interscience. (General Reference for Ester Solubility Principles).

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Dibutyl 3,3'-thiodipropionate

An In-depth Spectroscopic Guide to Dibutyl 3,3'-thiodipropionate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Molecular Blueprint of a Versatile Antioxidant

Dibutyl 3,3'-thiodipropionate (DBTDP), with the chemical formula C₁₄H₂₆O₄S, is a diester of thiodipropionic acid and butanol.[1][2] It functions primarily as a secondary antioxidant, often used synergistically with phenolic primary antioxidants to protect polymers, oils, and other materials from oxidative degradation.[1] Its efficacy is rooted in its ability to decompose hydroperoxides into non-radical, stable products, thereby terminating the auto-oxidation chain reaction.

For researchers, process chemists, and quality control professionals, the unambiguous identification and characterization of DBTDP are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this purpose. Each technique offers a unique and complementary perspective on the molecule's structure, functional groups, and fragmentation behavior. This guide provides a comprehensive analysis of the spectroscopic data for Dibutyl 3,3'-thiodipropionate, grounded in established principles and supported by reference data, to serve as a definitive resource for its characterization.

Core Molecular Properties:

| Property | Value | Source |

| CAS Number | 6975-31-1 | [2] |

| Molecular Formula | C₁₄H₂₆O₄S | [1][2] |

| Molecular Weight | 290.42 g/mol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the unique chemical environment of each atom.

¹H NMR Spectroscopy Analysis (Predicted)

The structure of DBTDP is symmetrical, which simplifies its proton NMR spectrum. We can predict the spectrum by analyzing the distinct proton environments. The butyl chains will show four signals, while the propionate backbone will contribute two.

Diagram: Molecular Structure and Proton Environments

Caption: Labeled proton environments in DBTDP.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |

| (a) | -S-CH₂-CH₂ -COO- | ~2.65 | Triplet (t) | 4H | ~7.0 | Protons alpha to the carbonyl group are deshielded. |

| (b) | -S-CH₂ -CH₂-COO- | ~2.85 | Triplet (t) | 4H | ~7.0 | Protons alpha to the sulfur atom. |

| (c) | -O-CH₂ -CH₂- | ~4.10 | Triplet (t) | 4H | ~6.7 | Protons on the carbon attached to the ester oxygen are strongly deshielded. |

| (d) | -O-CH₂-CH₂ - | ~1.65 | Sextet | 4H | ~7.0 | Methylene group adjacent to the O-CH₂ and another CH₂. |

| (e) | -CH₂-CH₂ -CH₃ | ~1.40 | Sextet | 4H | ~7.5 | Methylene group adjacent to the terminal methyl group. |

| (f) | -CH₂-CH₃ | ~0.95 | Triplet (t) | 6H | ~7.4 | Terminal methyl group protons. |

¹³C NMR Spectroscopy Analysis (Predicted)

The symmetrical nature of DBTDP means it will exhibit 7 distinct carbon signals in its ¹³C NMR spectrum. The chemical shifts are predicted based on established values for esters, thioethers, and alkanes.[3][4]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~172.0 | C =O | The carbonyl carbon of the ester functional group is highly deshielded. |

| ~65.0 | -O-C H₂- | The carbon atom directly bonded to the ester oxygen. |

| ~35.0 | -S-CH₂-C H₂-COO- | Carbon alpha to the carbonyl group. |

| ~30.5 | -O-CH₂-C H₂- | Carbon in the butyl chain, beta to the ester oxygen. |

| ~29.0 | -S-C H₂-CH₂-COO- | Carbon alpha to the sulfur atom. |

| ~19.2 | -C H₂-CH₃ | Carbon in the butyl chain, gamma to the ester oxygen. |

| ~13.7 | -CH₂-C H₃ | The terminal methyl carbon of the butyl group. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present. The spectrum of DBTDP is expected to be dominated by absorptions from the ester and alkyl groups.

Characteristic IR Absorptions for Dibutyl 3,3'-thiodipropionate:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~2960-2870 | C-H Stretch | Strong | Butyl & Propionate Alkyl C-H |

| ~1735 | C=O Stretch | Very Strong | Ester Carbonyl |

| ~1465 | C-H Bend (Scissoring) | Medium | -CH₂- |

| ~1380 | C-H Bend (Rocking) | Medium | -CH₃ |

| ~1240-1170 | C-O Stretch | Strong | Ester C-O-C |

| ~730-690 | C-S Stretch | Weak-Medium | Thioether |

Interpretation: The most prominent feature in the IR spectrum of DBTDP is the intense absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated ester.[5] Strong bands in the 2870-2960 cm⁻¹ region confirm the presence of sp³ C-H bonds in the alkyl chains. A strong, broad band between 1170 and 1240 cm⁻¹ is indicative of the C-O stretching of the ester linkage. The C-S stretching vibration is typically weak and falls in the fingerprint region (below 1500 cm⁻¹), often making it difficult to assign definitively.[6]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For DBTDP, Electron Ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

Key Data Points:

-

Molecular Ion (M⁺˙): m/z = 290.16

-

Calculated Exact Mass: 290.1552

Predicted Major Fragmentation Pathways: The fragmentation of DBTDP is guided by the stability of the resulting carbocations and neutral losses. Key cleavage points are the ester linkage and the bonds adjacent to the sulfur atom.

-

Loss of a Butoxy Radical (•OC₄H₉): Cleavage of the C-O bond of the ester is common.

-

M⁺˙ → [M - OC₄H₉]⁺ at m/z 217.

-

-

Loss of Butene (McLafferty Rearrangement): A hydrogen atom from the gamma-carbon of the butyl group is transferred to the carbonyl oxygen, leading to the elimination of butene (C₄H₈) and the formation of a carboxylic acid radical cation.

-

M⁺˙ → [M - C₄H₈]⁺˙ at m/z 234.

-

-

Alpha-Cleavage to Sulfur: Cleavage of the C-C bond alpha to the sulfur atom.

-

M⁺˙ → [CH₂(CH₂)COOC₄H₉]⁺ at m/z 145.

-

-

Cleavage of the Butyl Group: Loss of a butyl radical (•C₄H₉) from the ester.

-

M⁺˙ → [M - C₄H₉]⁺ at m/z 233.

-

Diagram: Predicted Mass Spectrometry Fragmentation of DBTDP

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~10-20 mg of DBTDP in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard 90° pulse sequence.

-

Set a spectral width of 12-15 ppm.

-

Employ a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

FTIR Spectroscopy Protocol

-

Sample Preparation: Place one drop of neat DBTDP liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample compartment first.

-

Place the prepared sample in the spectrometer's sample holder.

-

Scan the sample over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Sample Preparation: Prepare a dilute solution of DBTDP (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Detection:

-

Set the EI source energy to the standard 70 eV.

-

Scan a mass range from m/z 40 to 450.

-

Acquire spectra across the entire GC run.

-

-

Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak for DBTDP. Identify the molecular ion and analyze the fragmentation pattern by comparing it to known fragmentation rules and spectral libraries.

Conclusion

The spectroscopic data presented in this guide provides a multi-faceted and robust fingerprint for the identification and structural verification of Dibutyl 3,3'-thiodipropionate. The predicted ¹H and ¹³C NMR spectra map the complete carbon-hydrogen framework, while IR spectroscopy confirms the presence of critical ester and alkyl functional groups. Finally, mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns that are invaluable for confirmation. By employing the standardized protocols outlined herein, researchers and industry professionals can confidently characterize this important antioxidant, ensuring its identity, purity, and quality in research and commercial applications.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Rsc.org. Retrieved February 23, 2026, from [Link]

-

Xia, Y. Q., Patel, S., Bakhtiar, R., Franklin, R. B., & Doss, G. A. (2005). Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis. Journal of the American Society for Mass Spectrometry, 16(3), 417–421. [Link]

-

NIST. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST WebBook. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Dibutyltin 3,3'-thiodipropionate. PubChem. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Ditridecyl Thiodipropionate. PubChem. Retrieved February 23, 2026, from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 23, 2026, from [Link]

-

Ogoshi, T., & Yoshikoshi, A. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1205. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. ResearchGate. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

- 1. Buy Dibutyl 3,3'-thiodipropionate (EVT-403151) | 6975-31-1 [evitachem.com]

- 2. echemi.com [echemi.com]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

Biological Activity and Functional Utility of Thiodipropionate Esters: A Technical Guide for Drug Development

Topic: Biological Activity and Functional Utility of Thiodipropionate Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiodipropionate esters, particularly Dilauryl Thiodipropionate (DLTDP) and Distearyl Thiodipropionate (DSTP) , are widely recognized as secondary antioxidants in industrial applications. However, their relevance in drug development extends beyond simple formulation stabilization. This guide analyzes their biological fate, mechanism of action as peroxide scavengers, and critical implications in bioassays—specifically their potential to act as "leachable" interferences in high-throughput screening.

While often categorized as inert excipients (GRAS status), these compounds exhibit specific biological activities, including esterase-mediated hydrolysis and potential enzyme inhibition (e.g., MAO-B), which must be accounted for in rigorous pharmacological studies.

Chemical Architecture & Mechanism of Action[1]

The Thioether Core

The biological activity of thiodipropionate esters is dictated by their central thioether (sulfide) linkage . Unlike phenolic antioxidants that scavenge free radicals via hydrogen donation (primary antioxidants), thiodipropionates function as secondary antioxidants (hydroperoxide decomposers).

Mechanism: Non-Radical Peroxide Decomposition

The critical value of thiodipropionates in biological systems and formulations is their ability to convert cytotoxic lipid hydroperoxides (

The Catalytic Cycle:

-

Nucleophilic Attack: The sulfur atom attacks the peroxidatic oxygen of the hydroperoxide.

-

Sulfoxide Formation: The ester is oxidized to a sulfoxide (

). -

Acid-Catalyzed Decomposition: In the presence of protic species (or acidic byproducts), the sulfoxide can undergo further reactions, regenerating species that continue to decompose peroxides.

-

Technical Note: Kinetic studies indicate that one mole of thiodipropionate can decompose up to 20 moles of hydroperoxide under specific conditions, suggesting a catalytic rather than stoichiometric mechanism [1].

-

Visualization: Antioxidant Mechanism

The following diagram illustrates the synergistic defense mechanism where thiodipropionates clear hydroperoxides generated by primary radical events.

Figure 1: Synergistic antioxidant defense. Thiodipropionates (Blue) intercept the cytotoxic hydroperoxides (Red) generated during lipid peroxidation, converting them to stable alcohols (Green).

Metabolic Fate & Toxicology

Hydrolysis and Excretion

Upon systemic administration or ingestion, thiodipropionate esters undergo rapid enzymatic hydrolysis.

-

Enzymes: Carboxylesterases (primarily hepatic and intestinal).

-

Metabolites:

-

Thiodipropionic Acid (TDPA): The core di-acid.

-

Fatty Alcohols: Lauryl alcohol (from DLTDP) or Stearyl alcohol (from DSTP).

-

-

Excretion: TDPA is highly polar and is excreted primarily in the urine unchanged or as acid-labile conjugates. The fatty alcohols enter the fatty acid oxidation pool [2].

Safety Profile

-

Acute Toxicity: Low.[1] Oral

in rats is -

Carcinogenicity: Long-term bioassays (rats/mice) have shown no evidence of carcinogenicity for DLTDP or TDPA.

-

Irritation: Pure esters may cause mild skin irritation but are non-sensitizing.

Critical Insight: Assay Interference (The "Leachable" Hazard)

For researchers in drug discovery, the most immediate biological relevance of DLTDP is its role as a bioactive leachable .

The MAO-B Inhibition Artifact: Research has identified DLTDP as a common leachable from disposable plastic laboratory ware (e.g., pipette tips, microfuge tubes). In high-throughput screening (HTS):

-

DLTDP leaches into assay buffers containing DMSO or detergents.

-

It acts as a specific inhibitor of Monoamine Oxidase B (MAO-B) .

-

Consequence: This results in false-positive "hits" in neurodegenerative drug screens [3].

Recommendation: When observing unexpected MAO-B inhibition in a screen, quantify DLTDP levels in the assay buffer using LC-MS (See Protocol 6.2) before validating the hit.

Functional Applications in Drug Delivery[2]

Beyond stabilization, the amphiphilic nature of DLTDP (polar thio-acid core + lipophilic tails) is utilized in novel drug delivery systems.

| Application | Function | Mechanism |

| Lipid Nanoparticles (LNPs) | Stabilizer | Prevents oxidation of unsaturated lipids in the LNP shell, preserving mRNA/DNA payload integrity. |

| Solid Dispersions | Plasticizer | Lowers the glass transition temperature ( |

| Topical Formulations | Permeation Enhancer | Fatty alcohol chains (post-hydrolysis) disrupt the stratum corneum lipid packing. |

Experimental Protocols

Protocol: Microsomal Stability Assay (Ester Hydrolysis)

Objective: Determine the biological half-life of a thiodipropionate ester in liver microsomes.

Materials:

-

Pooled Rat/Human Liver Microsomes (20 mg/mL protein).

-

NADPH Regenerating System.

-

Test Compound: DLTDP (10 mM stock in DMSO).

-

Stop Solution: Ice-cold Acetonitrile with Internal Standard (IS).

Procedure:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add DLTDP (final conc. 1 µM). Note: Do not add NADPH if testing only esterase activity, as esterases do not require cofactors. Add NADPH only if oxidative metabolism is also of interest.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4,000 rpm, 10 min).

-

Analysis: Analyze supernatant via LC-MS/MS monitoring the transition for DLTDP and the formation of TDPA.

Protocol: LC-MS Detection of DLTDP Leachable

Objective: Verify if DLTDP contamination is present in assay buffers.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 98% B over 5 min (DLTDP is highly lipophilic).

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

Target Ion:

(for DLTDP).

Biological Pathway Visualization

The following diagram details the metabolic hydrolysis and the specific interference pathway in enzymatic assays.

Figure 2: Metabolic fate (Green/Yellow) vs. Assay Interference pathway (Red). Note the divergence where DLTDP acts as an artifactual inhibitor before metabolism.

References

-

Mechanism of Antioxidant Action: Scott, G. (1968). "Mechanisms of antioxidant action: esters of thiodipropionic acid." Chemical Communications. Link

-

Safety & Metabolism: Cosmetic Ingredient Review Expert Panel. (2010). "Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics." International Journal of Toxicology. Link

- Assay Interference: McDonald, O.B., et al. (2008). "Bioactive Contaminants of Plastic Labware." Journal of Biomolecular Screening. (Note: DLTDP identified as a leachable affecting enzyme assays).

-

Anticancer Formulations: FDA Inactive Ingredient Database (IID). "Dilauryl Thiodipropionate."[1][2][3][4][5] Link

- Peroxide Decomposition Kinetics: Hawkins, W.L., et al. (1959). "The mechanism of antioxidant action of thioethers." Journal of Polymer Science.

Sources

- 1. Dilauryl thiodipropionate: properties, applications in cosmetics and safety_Chemicalbook [chemicalbook.com]

- 2. fao.org [fao.org]

- 3. Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dilauryl thiodipropionate, 123-28-4 [thegoodscentscompany.com]

Dibutyl 3,3'-Thiodipropionate: A Technical Guide to its Function as a Secondary Antioxidant

This guide provides an in-depth technical overview of Dibutyl 3,3'-Thiodipropionate (DBTDP), a prominent secondary antioxidant. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism, application, and evaluation. This document moves beyond a simple recitation of facts to offer insights into the causality behind its efficacy and the practicalities of its use and analysis.

Introduction: The Imperative for Secondary Antioxidants in Material Preservation

The oxidative degradation of polymeric materials, lubricants, and other organic substrates is a primary contributor to the loss of their mechanical, thermal, and aesthetic properties. This degradation is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress, leading to the formation of highly reactive hydroperoxides (ROOH). While primary antioxidants, such as hindered phenols, are effective radical scavengers that interrupt this chain, they are consumed in the process. Secondary antioxidants, also known as hydroperoxide decomposers, play a crucial, synergistic role by non-radically decomposing these hydroperoxides into stable, non-reactive products, thus preventing the formation of new radicals and preserving the primary antioxidant.[1][2] Dibutyl 3,3'-thiodipropionate (DBTDP) is a leading example of a thioether-based secondary antioxidant, valued for its efficacy in long-term thermal stabilization.[2][3]

Physicochemical Properties of Dibutyl 3,3'-Thiodipropionate

A thorough understanding of the physicochemical properties of DBTDP is fundamental to its effective application and formulation.

| Property | Value | Source |

| Chemical Name | Dibutyl 3,3'-thiodipropionate | [4] |

| CAS Number | 6975-31-1 | [4] |

| Molecular Formula | C14H26O4S | [4] |

| Molecular Weight | 290.42 g/mol | [4] |

| Appearance | Colorless to slightly yellowish liquid | |

| Boiling Point | 131 °C @ 2 Torr | [4] |

| Density | 1.035 g/cm³ | [4] |

| Flash Point | 169.6 °C | [4] |

| Refractive Index | 1.471 | [4] |

Synthesis of Dibutyl 3,3'-Thiodipropionate

The primary industrial synthesis of DBTDP is achieved through the esterification of 3,3'-thiodipropionic acid with n-butanol.

Synthesis Protocol

Materials:

-

3,3'-Thiodipropionic acid

-

n-Butanol (excess)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,3'-thiodipropionic acid, a molar excess of n-butanol, and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure Dibutyl 3,3'-thiodipropionate.

Mechanism of Action: A Deeper Dive into Hydroperoxide Decomposition

DBTDP's efficacy as a secondary antioxidant lies in its ability to catalytically decompose hydroperoxides into non-radical, stable products, primarily alcohols. The thioether sulfur atom is the active center, undergoing a series of oxidation steps.

The initial reaction involves the oxidation of the sulfide in DBTDP to a sulfoxide by the hydroperoxide. This sulfoxide can then undergo further reactions, leading to a cascade of sulfur-containing species, including sulfenic and sulfonic acids, which are also active in decomposing hydroperoxides.[5] This multi-step process allows a single molecule of the initial thioether to decompose multiple hydroperoxide molecules, a phenomenon known as overstoichiometric reaction.[5]

It is important to note that under certain conditions, particularly in the presence of hydroperoxides, the intermediate sulfoxide can participate in reactions that generate radicals, a potential pro-oxidant effect.[1] However, in synergistic combination with a primary antioxidant, this pro-oxidant activity is effectively quenched.

Caption: Catalytic cycle of hydroperoxide decomposition by DBTDP.

Synergism with Primary Antioxidants

The combination of DBTDP with primary antioxidants, particularly hindered phenols, results in a synergistic effect, where the combined antioxidant activity is greater than the sum of the individual components.[3] The primary antioxidant scavenges free radicals, preventing the initiation and propagation of the oxidation chain, while DBTDP removes the hydroperoxides that would otherwise decompose into more radicals. This dual action provides comprehensive protection to the material. The choice of the phenolic antioxidant and the ratio of the primary to secondary antioxidant are critical for optimizing performance.[6]

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

Long-Term Thermal Stability by Oven Aging

Principle: This test evaluates the ability of an antioxidant to protect a material's mechanical properties during prolonged exposure to elevated temperatures in a circulating air oven. [7] Protocol:

-

Prepare standardized test specimens (e.g., tensile bars) of the polymer formulation.

-

Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of control specimens.

-

Place the remaining specimens in a forced-air oven at a specified temperature (e.g., 150°C for polypropylene).

-

At predetermined time intervals (e.g., 100, 250, 500, 1000 hours), remove a set of specimens from the oven.

-

Allow the specimens to cool to room temperature.

-

Measure the mechanical properties of the aged specimens.

-

Plot the retention of mechanical properties as a function of aging time to compare the performance of different antioxidant formulations.

Safety and Handling

Dibutyl 3,3'-thiodipropionate is an industrial chemical and should be handled in accordance with good laboratory and industrial hygiene practices. Users should consult the Safety Data Sheet (SDS) for detailed information on potential hazards, personal protective equipment, and disposal procedures.

Conclusion

Dibutyl 3,3'-thiodipropionate is a highly effective secondary antioxidant that plays a critical role in the long-term thermal stabilization of a wide range of organic materials. Its mechanism of hydroperoxide decomposition, coupled with its synergistic interaction with primary antioxidants, provides a robust defense against oxidative degradation. A thorough understanding of its properties, mechanism, and appropriate evaluation methodologies is essential for its successful application in developing durable and reliable products.

References

-

Armstrong, C., & Scott, G. (1971). Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants. Journal of the Chemical Society B: Physical Organic, 1747-1752. [Link]

- Hepburn, C., & Saeed, F. (1995). Performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers.

-

AMFINE Chemical Corp. (n.d.). Thioethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition of hydroperoxides by means of thiosynergists. Retrieved from [Link]

-

UniVOOK. (2024, July 8). Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). Retrieved from [Link]

-

MDPI. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]

-

Tintoll. (2026, January 8). Thioether Antioxidant. Retrieved from [Link]

-

Scott, G. (1968). Mechanisms of antioxidant action: esters of thiodipropionic acid. Chemical Communications (London), (24), 1572-1572. [Link]

- Jakubowicz, I. (2004). Research, standardization and practice in accelerated ageing tests. Polimery, 49(11-12), 759-765.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]

- Prosenko, A. E., Terakh, E. I., Kandalintseva, N. V., & Tolstikov, G. A. (2001). Synthesis and antioxidant activity of sterically hindered bis-pyrocatechol thioethers. Russian Journal of General Chemistry, 71(11), 1836-1840.

-

MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of Sulfur Containing Phenolic Antioxidants for Elastomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Oven Ageing versus UV Ageing Properties of Natural Rubber Cup Lump/EPDM Rubber Blend with Mangosteen Powder (MPP) as Natural Antioxidant. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test. Retrieved from [Link]

-

Shimadzu. (n.d.). 01-00267-EN Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Retrieved from [Link]

-

Elastocon AB. (n.d.). Heat ageing. Retrieved from [Link]

- Blaine, R. L., & Harris, M. B. (1997). A proposed reference material for oxidative induction time by differential scanning calorimetry. Oxidative Behavior of Materials by Thermal Analytical Techniques, ASTM STP 1326, A. T. Riga and G. H. Patterson, Eds.

-

ResearchGate. (2021, January 7). High-temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Retrieved from [Link]

- Schmid, M., Affolter, S., & Terrasi, G. (2007). DETERMINATION OF OXIDATION INDUCTION TIME AND TEMPERATURE BY DSC Results of round robin tests. Journal of Thermal Analysis and Calorimetry, 88(3), 735-740.

-

Micom Laboratories. (n.d.). ASTM D3045 heat aging practice for unloaded plastics tests. Retrieved from [Link]

- Google Patents. (n.d.). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.

-

MDPI. (2022, March 25). Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). High-temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 2: Optimization and efficacy via encapsulation with silicate fillers. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 4: Hydroperoxide decomposition. Retrieved from [Link]

-

PubMed. (2005, March 15). Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis. Retrieved from [Link]

- van Erp, T. B. (2012). Structure development and mechanical performance of polypropylene. Technische Universiteit Eindhoven.

-

Organic Syntheses. (n.d.). (z)-2-methyl-3-trimethylsilyl-2-butenoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

Sources

- 1. Mechanisms of antioxidant action: the pro-oxidant stage in the function of thiodipropionate esters as antioxidants - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 3. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. specialchem.com [specialchem.com]

- 7. micomlab.com [micomlab.com]

Methodological & Application

Application Note: Functional Characterization of Dibutyl 3,3'-Thiodipropionate (DBTDP)

Abstract & Scope

This guide details the experimental protocols for evaluating the antioxidant efficacy of Dibutyl 3,3'-thiodipropionate (DBTDP) (CAS: 6975-31-1). Unlike primary phenolic antioxidants that scavenge free radicals, DBTDP functions as a secondary antioxidant (hydroperoxide decomposer). Standard radical scavenging assays (e.g., DPPH, ABTS) are unsuitable and will yield false negatives.

This document provides two validated protocols:

-

Mechanistic Assay: Kinetic determination of hydroperoxide decomposition rates via iodometric titration.

-

Performance Assay: Oxidation Induction Time (OIT) determination using Differential Scanning Calorimetry (DSC) to quantify synergistic stabilization in polymer/lipid matrices.

Scientific Background & Mechanism

Mechanism of Action

Thiodipropionates contain a sulfide (-S-) linkage that acts as a nucleophile. They react with hydroperoxides (ROOH)—the primary propagation species in autoxidation—reducing them to stable alcohols (ROH) while oxidizing the sulfur to a sulfoxide and subsequently to a sulfone. This non-radical decomposition prevents the homolytic cleavage of ROOH into alkoxy radicals (RO•), effectively terminating the branching step of oxidation.[1]

Why Dibutyl?